molecular formula C21H25ClN4OS2 B1245594 N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

Cat. No. B1245594
M. Wt: 449 g/mol
InChI Key: SUJPMPMXQFHKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is a member of thiazoles.

Scientific Research Applications

Unusual Labilization in Thiazole Chemistry

N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is related to thiazole chemistry, where labilization of certain groups in thiazole derivatives has been observed. In a study by SouthMichael (1991), they found that the trifluoromethyl group in N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea could be replaced with a methyl ester or a trimethylorthothio ester under mild conditions, highlighting the reactivity and potential for chemical modifications in thiazole compounds similar to N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide (SouthMichael, 1991).

Synthesis of Quinazolinocarboline Alkaloids

The reactivity of thiazole derivatives is also demonstrated in the synthesis of complex alkaloids. Mohanta and Kim (2002) successfully synthesized quinazolinocarboline alkaloids from a reaction involving methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates, which shares structural similarities with N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide. This indicates the compound's potential for synthesizing bioactive molecules (Mohanta & Kim, 2002).

Mannich Base Derivatives in Biological Screening

The synthesis of Mannich base derivatives of N-(2-thiazolyl)-1-phenol-4-sulfonamide, as explored by Sieger et al. (1961), is another area where derivatives of thiazole, akin to N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide, find application. These derivatives were evaluated for biological activity, pointing towards potential pharmacological uses of such compounds (Sieger et al., 1961).

Photolytic Degradation Studies

In a study by Schwartz et al. (2000), the photolytic degradation of thiamethoxam, a compound containing a thiazolyl group, was analyzed. This research could be relevant to understanding the environmental behavior of similar thiazolyl compounds, such as N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide (Schwartz et al., 2000).

properties

Product Name

N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide

Molecular Formula

C21H25ClN4OS2

Molecular Weight

449 g/mol

IUPAC Name

N-[5-[2-(5-chloro-2-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]heptanamide

InChI

InChI=1S/C21H25ClN4OS2/c1-4-5-6-7-8-18(27)26-21-23-14(3)19(29-21)17-12-28-20(25-17)24-16-11-15(22)10-9-13(16)2/h9-12H,4-8H2,1-3H3,(H,24,25)(H,23,26,27)

InChI Key

SUJPMPMXQFHKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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